molecular formula C10H9NO2 B15252725 2-Propynoic acid, 3-(2-aminophenyl)-, methyl ester CAS No. 97387-41-2

2-Propynoic acid, 3-(2-aminophenyl)-, methyl ester

Cat. No.: B15252725
CAS No.: 97387-41-2
M. Wt: 175.18 g/mol
InChI Key: OUXLLLBIXMVNBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminophenyl)prop-2-ynoate typically involves the reaction of 2-aminophenylacetylene with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds smoothly .

Industrial Production Methods

While specific industrial production methods for Methyl 3-(2-aminophenyl)prop-2-ynoate are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminophenyl)prop-2-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(2-aminophenyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-aminophenyl)prop-2-ynoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-aminophenyl)prop-2-ynoate
  • Methyl 3-(4-aminophenyl)prop-2-ynoate
  • Ethyl 3-(2-aminophenyl)prop-2-ynoate

Uniqueness

Methyl 3-(2-aminophenyl)prop-2-ynoate is unique due to the specific positioning of the amino group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .

Properties

CAS No.

97387-41-2

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

methyl 3-(2-aminophenyl)prop-2-ynoate

InChI

InChI=1S/C10H9NO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-5H,11H2,1H3

InChI Key

OUXLLLBIXMVNBW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC=CC=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.